molecular formula C21H23NO3S B1671807 Imrecoxib CAS No. 395683-14-4

Imrecoxib

Cat. No. B1671807
CAS RN: 395683-14-4
M. Wt: 369.5 g/mol
InChI Key: AXMZZGKKZDJGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .


Molecular Structure Analysis

This compound is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .


Chemical Reactions Analysis

This compound is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of this compound showed higher interindividual variability in elderly subjects compared with non-elderly subjects .


Physical And Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Selective COX-2 Inhibition and Anti-inflammatory Effects
Imrecoxib is a novel cyclooxygenase-2 (COX-2) inhibitor that exhibits significant anti-inflammatory effects. Research demonstrates its capability to selectively inhibit COX-2 over COX-1, making it a potent anti-inflammatory agent. It effectively reduces acute inflammation in rat models, as evidenced by its ability to mitigate carrageenan-induced edema and adjuvant-induced chronic inflammation at various dosages. This selective inhibition of COX-2 is pivotal in its anti-inflammatory mechanism, showcasing its potential in treating conditions that benefit from COX-2 inhibition while minimizing COX-1-related gastrointestinal side effects (Chen et al., 2004).

Pharmacokinetics and Safety Profile
The pharmacokinetics and safety of this compound have been extensively studied, including its effects in elderly populations. It is absorbed into plasma with a median time to peak concentration of approximately 2 hours. The drug and its metabolites exhibit higher plasma concentrations in elderly subjects compared to non-elderly, suggesting a need for careful dosage considerations in the elderly. However, this compound is well-tolerated in both elderly and non-elderly populations, with favorable gastrointestinal and cardiovascular safety profiles, indicating its suitability for a broader patient demographic without the need for dosage adjustment in the elderly (Yang et al., 2022).

Interactions with Other Medications
Studies also focus on this compound's interaction with other drugs, such as its co-administration with fluconazole, a known CYP2C9 inhibitor. This interaction significantly affects this compound's pharmacokinetic parameters, notably increasing plasma concentrations, which highlights the importance of dose adjustments when used concurrently with CYP2C9 inhibitors. These findings are crucial for clinical practice, emphasizing the need for careful management of this compound dosing when combined with other medications that affect its metabolism (Zuo et al., 2018).

Efficacy in Osteoarthritis
This compound's efficacy extends to the treatment of knee osteoarthritis, with studies showing significant improvements in patient outcomes. A multicenter open-labeled trial demonstrated that this compound tablets, administered twice a day for 8 weeks, significantly reduced Western Ontario and McMaster Universities Arthritis Index scores, underscoring its potential as an effective treatment option for osteoarthritis with a low adverse effect profile (Zheng Xixi et al., 2016).

Analgesic Efficacy in Postoperative Pain
Another application of this compound is its analgesic efficacy in managing postoperative pain following oral surgery. A prospective randomized trial comparing this compound with celecoxib found that this compound significantly relieved pain with non-inferior analgesic efficacy and good tolerance following oral surgery. This suggests this compound as a viable alternative for pain management in postoperative settings (Jiang et al., 2021).

Future Directions

The use of Imrecoxib for the treatment of long-term postoperative pain and functional recovery could be assessed in future trials . Advanced studies of this compound are still needed for exploring the efficacy and safety of postoperative pain management .

Mechanism of Action

Target of Action

Imrecoxib is a cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID) . The primary target of this compound is the COX-2 enzyme . This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain .

Mode of Action

This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain .

Pharmacokinetics

This compound undergoes a strong first-pass metabolism in the human body . The main metabolic pathway is 4’-hydroxylation through the liver, which is catalyzed by CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%) . The pharmacokinetic data of this compound shows higher interindividual variability in elderly subjects compared with non-elderly subjects .

Result of Action

The molecular and cellular effects of this compound’s action include the down-regulation of COX-2 , vascular endothelial growth factor (VEGF)-C and matrix metalloproteinase (MMP)-9 expression . This compound effectively inhibits carrageenan-induced acute inflammation and adjuvant-induced chronic inflammation .

Action Environment

Environmental factors such as the patient’s age and renal function can influence the action, efficacy, and stability of this compound . For instance, the pharmacokinetics of this compound shows higher interindividual variability in elderly subjects compared with non-elderly subjects . Additionally, patients with renal insufficiency have statistically lower mean plasma concentration–time curves (AUC) of this compound .

properties

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

395683-14-4
Record name Imrecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imrecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMRECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imrecoxib
Reactant of Route 2
Imrecoxib
Reactant of Route 3
Reactant of Route 3
Imrecoxib
Reactant of Route 4
Reactant of Route 4
Imrecoxib
Reactant of Route 5
Imrecoxib
Reactant of Route 6
Reactant of Route 6
Imrecoxib

Q & A

Q1: What is the primary mechanism of action of imrecoxib?

A1: this compound exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]

Q2: How does the selectivity of this compound for COX-2 compare to other NSAIDs?

A2: this compound is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]

Q3: What are the downstream effects of COX-2 inhibition by this compound?

A3: By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly provided in the provided research abstracts.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for this compound.

Q6: What is known about the stability of this compound under various conditions?

A6: Research indicates that this compound demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular docking studies have been performed to investigate the binding affinity of this compound to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: The provided research abstracts primarily focus on the clinical evaluation of this compound tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.

Q10: Is there information regarding the compliance of this compound development and production with SHE regulations?

A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Details about its manufacturing processes and compliance with SHE regulations are not discussed.

Q11: What is the ADME profile of this compound?

A12: this compound is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]

Q12: Are there any known drug-drug interactions with this compound?

A13: While this compound is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]

Q13: What preclinical models have been used to investigate the efficacy of this compound?

A13: Preclinical studies have employed various animal models, including:

  • Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of this compound. []
  • Rat adjuvant-induced arthritis: This model evaluates the efficacy of this compound in chronic inflammatory arthritis. []
  • A549 cell nude mice xenograft model: This model explores the potential of this compound in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []

Q14: What clinical trials have been conducted with this compound?

A14: Several clinical trials have investigated the efficacy and safety of this compound in humans, mainly focusing on:

  • Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of this compound in relieving pain and improving function in patients with knee OA. [, ]
  • Axial Spondyloarthritis (axSpA): Studies have shown this compound to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
  • Postoperative Pain: this compound has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: The provided research abstracts do not specifically address resistance mechanisms to this compound.

Q16: Have any targeted drug delivery strategies been explored for this compound?

A16: The research abstracts provided do not discuss targeted drug delivery strategies for this compound.

Q17: What analytical methods have been used to characterize and quantify this compound?

A17: Several analytical techniques have been employed in this compound research:

  • High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound and its metabolites in various matrices, including tablets and biological samples. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of this compound and its metabolites in biological samples, particularly plasma. [, , ]

Q18: Is there information available regarding the environmental impact and degradation of this compound?

A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of this compound.

Q19: Has this compound been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?

A19: Yes, several studies have compared this compound with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:

  • Efficacy: Studies suggest comparable efficacy between this compound and celecoxib in managing OA and axSpA. [, , ]
  • Safety: this compound appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
  • Cost-Effectiveness: Research indicates that this compound may be more cost-effective than celecoxib for treating OA. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.